N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzenesulfonyl group, and the final coupling with the pyrazine ring. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-chlorobenzenesulfonyl chloride under basic conditions.
Coupling with Pyrazine Ring: The final step involves coupling the sulfonylated piperidine with a pyrazine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzene ring or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Biological Research: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool to study various biochemical pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use in research or therapy.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-3-methoxypyrazin-2-amine
- N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxypyrazin-2-amine
Uniqueness
N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-22(17-18(26-2)21-10-9-20-17)13-14-7-11-23(12-8-14)27(24,25)16-6-4-3-5-15(16)19/h3-6,9-10,14H,7-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLHQDRJXOGJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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